molecular formula C21H22N2 B13094400 3-Methyl-1-(piperidin-1-yl)-9,10-dihydrophenanthrene-2-carbonitrile

3-Methyl-1-(piperidin-1-yl)-9,10-dihydrophenanthrene-2-carbonitrile

Cat. No.: B13094400
M. Wt: 302.4 g/mol
InChI Key: BIDWDQJGEXZIPA-UHFFFAOYSA-N
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Description

3-Methyl-1-(piperidin-1-yl)-9,10-dihydrophenanthrene-2-carbonitrile is a complex organic compound that features a piperidine ring, a phenanthrene backbone, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(piperidin-1-yl)-9,10-dihydrophenanthrene-2-carbonitrile typically involves multiple steps, starting with the formation of the phenanthrene backbone. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the phenanthrene core. The introduction of the piperidine ring can be achieved through nucleophilic substitution reactions, where a piperidine derivative reacts with a suitable leaving group on the phenanthrene backbone. The nitrile group is usually introduced via a cyanation reaction, often using reagents such as sodium cyanide or potassium cyanide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis. Purification steps such as recrystallization, chromatography, and distillation are often employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(piperidin-1-yl)-9,10-dihydrophenanthrene-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon, resulting in the reduction of the nitrile group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenanthrenequinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-Methyl-1-(piperidin-1-yl)-9,10-dihydrophenanthrene-2-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(piperidin-1-yl)-9,10-dihydrophenanthrene-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and phenanthrene backbone allow the compound to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The nitrile group can also participate in hydrogen bonding and other interactions, further enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like piperidine, piperidinone, and substituted piperidines share the piperidine ring structure.

    Phenanthrene Derivatives: Compounds such as phenanthrene, phenanthrenequinone, and substituted phenanthrenes share the phenanthrene backbone.

    Nitrile Compounds: Compounds like benzonitrile, acetonitrile, and other nitrile-containing molecules share the nitrile functional group.

Uniqueness

3-Methyl-1-(piperidin-1-yl)-9,10-dihydrophenanthrene-2-carbonitrile is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of the piperidine ring, phenanthrene backbone, and nitrile group in a single molecule allows for a wide range of interactions and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H22N2

Molecular Weight

302.4 g/mol

IUPAC Name

3-methyl-1-piperidin-1-yl-9,10-dihydrophenanthrene-2-carbonitrile

InChI

InChI=1S/C21H22N2/c1-15-13-19-17-8-4-3-7-16(17)9-10-18(19)21(20(15)14-22)23-11-5-2-6-12-23/h3-4,7-8,13H,2,5-6,9-12H2,1H3

InChI Key

BIDWDQJGEXZIPA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CCC3=CC=CC=C32)C(=C1C#N)N4CCCCC4

Origin of Product

United States

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